Muscazone

Catalog No.
S585722
CAS No.
2255-39-2
M.F
C5H6N2O4
M. Wt
158.11 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muscazone

CAS Number

2255-39-2

Product Name

Muscazone

IUPAC Name

2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

InChI

InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-5(10)11-2/h1,3H,6H2,(H,7,10)(H,8,9)

InChI Key

ASBGWPLVVIASBE-UHFFFAOYSA-N

SMILES

C1=C(OC(=O)N1)C(C(=O)O)N

Synonyms

muscazone

Canonical SMILES

C1=C(OC(=O)N1)C(C(=O)O)N

Muscazone is a natural product found in Amanita muscaria var. muscaria, Amanita muscaria, and Amanita with data available.

Muscazone is an oxazolone-containing amino acid naturally occurring as a minor constituent in Amanita species and primarily generated through the UV-catalyzed photochemical rearrangement of ibotenic acid. Unlike its highly psychoactive structural analogs, muscimol and ibotenic acid, muscazone exhibits negligible activity at major central nervous system receptors. In commercial and laboratory procurement, it is primarily sourced as an analytical reference standard for forensic toxicology, stability testing of mushroom extracts, and as a structurally matched negative control in neuropharmacological assays. Its stable oxazolone ring makes it a critical marker for quantifying the environmental or processing-induced degradation of isoxazole neurotoxins [1].

Substituting muscazone with its more abundant precursors, ibotenic acid or muscimol, fundamentally compromises both analytical and pharmacological workflows. In forensic and toxicological profiling, ibotenic acid cannot serve as a marker for its own UV degradation; muscazone is strictly required to quantify the specific isoxazole-to-oxazolone photochemical rearrangement pathway. Furthermore, in receptor binding assays, utilizing muscimol or ibotenic acid introduces potent GABAergic or glutamatergic activity, respectively. Muscazone’s uniquely low receptor affinity is precisely what makes it an indispensable structural control, allowing researchers to validate assay specificity without triggering massive excitatory or inhibitory cascades [1].

Definitive Marker for Photochemical Degradation Pathways

Muscazone is the specific product of the UV-induced rearrangement of ibotenic acid. While ibotenic acid degrades under ultraviolet light, losing its isoxazole structure, muscazone provides a stable oxazolone endpoint for analytical quantification. Procurement of pure muscazone allows laboratories to accurately calibrate LC-MS equipment to detect this exact degradation product, which is impossible to do using the unstable ibotenic acid baseline [1].

Evidence DimensionUV-induced structural transformation endpoint
Target Compound DataStable oxazolone ring (Muscazone), quantifiable via LC-MS
Comparator Or BaselineIbotenic acid (Isoxazole ring, degrades under UV)
Quantified DifferenceMuscazone provides a 100% stable calibration target for UV degradation, whereas ibotenic acid concentration continuously drops.
ConditionsUV-irradiated aqueous extraction and LC-MS profiling

Essential for forensic and toxicological laboratories needing to quantify the exact degradation profile of Amanita extracts under environmental exposure.

Receptor Inactivity for Pharmacological Baseline Controls

In neuropharmacological screening, muscazone demonstrates dramatically lower activity at central nervous system receptors compared to its structural isomers. While ibotenic acid acts as a potent NMDA receptor agonist and muscimol acts as a potent GABA-A receptor agonist, muscazone exhibits negligible binding affinity and activation at these sites. This stark contrast makes muscazone an ideal structurally related negative control, ensuring that observed receptor activations in comparative studies are specific to the isoxazole moiety rather than the shared amino acid backbone [1].

Evidence DimensionReceptor activation (GABA-A and NMDA)
Target Compound DataNegligible/minor pharmacological activity
Comparator Or BaselineMuscimol (potent GABA-A agonist) and Ibotenic acid (potent NMDA agonist)
Quantified DifferenceOrders of magnitude lower receptor affinity and central nervous system activation.
ConditionsIn vitro receptor binding assays and neuropharmacological screening

Allows neuropharmacologists to use muscazone as a structurally matched negative control to validate the specificity of muscimol or ibotenic acid binding.

Thermal Stability and Resistance to Decarboxylation

A critical procurement advantage of muscazone over ibotenic acid is its stability against thermal decarboxylation. When subjected to heat during extraction or prolonged storage, ibotenic acid readily decarboxylates into the highly potent compound muscimol. In contrast, muscazone's oxazolone structure does not undergo this specific decarboxylation pathway, maintaining its structural integrity. This makes muscazone a far more reliable reference standard for long-term analytical storage and high-temperature assay conditions [1].

Evidence DimensionThermal degradation pathway
Target Compound DataStable against decarboxylation to muscimol
Comparator Or BaselineIbotenic acid (rapidly decarboxylates to muscimol upon heating)
Quantified DifferenceMuscazone prevents the spontaneous generation of potent psychoactive artifacts during heated sample preparation.
ConditionsHeated extraction or prolonged analytical standard storage

Provides a stable analytical reference that does not spontaneously convert into a highly potent psychoactive substance during heated processing.

Forensic and Toxicological LC-MS Profiling

Because muscazone is the definitive UV-degradation product of ibotenic acid, it is an essential reference standard for forensic labs analyzing environmentally exposed biological samples. It enables the accurate reconstruction of initial toxin concentrations prior to UV exposure [1].

Structural Negative Controls in Neuropharmacology

In patch-clamp or radioligand binding assays targeting GABA-A or NMDA receptors, muscazone serves as the premier structurally matched negative control. Its negligible receptor activity ensures that the potent effects of muscimol or ibotenic acid are correctly attributed to their specific isoxazole rings [2].

Photochemical Rearrangement Research

For synthetic chemists studying the UV-catalyzed transformation of isoxazoles into oxazolones, muscazone is procured as the validated endpoint standard. It allows for the precise calculation of reaction kinetics and quantum yields during the photochemical degradation of heterocyclic amino acids [3].

XLogP3

-3.9

Other CAS

2255-39-2

Wikipedia

Muscazone

Dates

Last modified: 02-18-2024

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